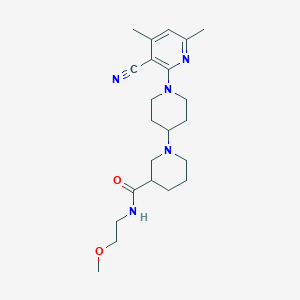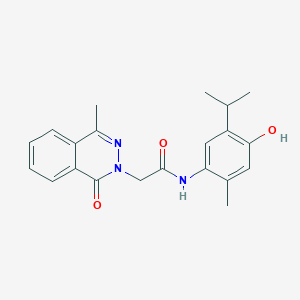![molecular formula C18H19NO6S B5317190 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively target the cyclooxygenase-2 (COX-2) enzyme and inhibit its activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib is a potent and selective inhibitor of COX-2, which makes it an effective treatment for pain and inflammation.
Mécanisme D'action
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and by inhibiting their production, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can reduce inflammation and pain, and has been shown to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound can also reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of COX-2, which makes it an effective tool for studying the role of COX-2 in various diseases. However, one limitation is that this compound can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, and to identify its off-target effects. Additionally, research can be done to develop new COX-2 inhibitors that are more potent and selective than this compound.
Méthodes De Synthèse
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid can be synthesized by several different methods, including the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydride and dimethyl sulfate.
Applications De Recherche Scientifique
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Research has shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been shown to be effective in the treatment of colorectal cancer, breast cancer, and prostate cancer.
In addition, this compound has been studied for its potential in the treatment of Alzheimer's disease. Research has shown that this compound can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to have neuroprotective properties and can protect neurons from damage.
Propriétés
IUPAC Name |
3-(2-acetylphenyl)-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-12(20)16-5-3-4-6-17(16)13-9-14(18(21)22)11-15(10-13)26(23,24)19-7-8-25-2/h3-6,9-11,19H,7-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQBKDKTEPTGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)NCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)

![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)


![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)